2,3-Difluoro-4-hydroxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

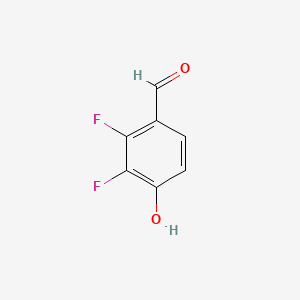

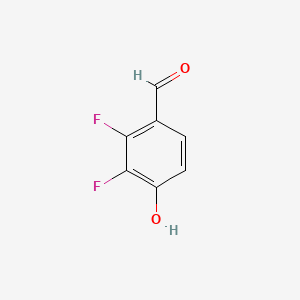

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGPDDPEVRJSFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630621 | |

| Record name | 2,3-Difluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676500-39-3 | |

| Record name | 2,3-Difluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,3-Difluoro-4-hydroxybenzaldehyde

CAS Number: 676500-39-3

This technical guide provides comprehensive information on 2,3-Difluoro-4-hydroxybenzaldehyde, a key chemical intermediate for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a fluorinated aromatic aldehyde. The introduction of fluorine atoms can significantly modify the physicochemical and biological properties of molecules, such as metabolic stability and binding affinity, making this compound a valuable building block in medicinal chemistry.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 676500-39-3 | [2] |

| Molecular Formula | C₇H₄F₂O₂ | [2] |

| Molecular Weight | 158.11 g/mol | |

| Appearance | Cream or pink powder | [2] |

| Melting Point | 138.0-145.0 °C | [2] |

| Purity | ≥97.5% (GC) | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | (Data not available in search results) |

| ¹³C NMR | (Data not available in search results) |

| ¹⁹F NMR | (Data not available in search results) |

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

Table 3: Hazard Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P261: Avoid breathing dust/fumes. |

| H319: Causes serious eye irritation | P271: Use only outdoors or in a well-ventilated area. |

| H335: May cause respiratory irritation | P280: Wear protective gloves, protective clothing, eye protection and face protection. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the ortho-formylation of a corresponding difluorophenol precursor, followed by demethylation if a methoxy-protected phenol is used. A general procedure for the formylation of a similar compound, 3,4-difluoroanisole, to yield 2,3-difluoro-6-methoxybenzaldehyde is described, which can be adapted.

Experimental Protocol: Synthesis of 2,3-difluoro-6-methoxybenzaldehyde (precursor to this compound)

-

Step 1: Lithiation A 2 M solution of lithium diisopropylamide (LDA) in THF/n-heptane (171 mL, 341 mmol) is diluted with dry THF (250 mL) under a nitrogen atmosphere and cooled to -75°C. A solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in anhydrous THF (100 mL) is added dropwise, and the mixture is stirred for 1 hour at -75°C.[3]

-

Step 2: Formylation Dry N,N-dimethylformamide (DMF) (27.6 mL, 358 mmol) is added slowly, and stirring is continued at -70°C for 10 minutes.[3]

-

Step 3: Work-up and Purification The reaction is quenched with acetic acid (30 mL) and water (400 mL) and warmed to 10°C. The mixture is extracted with ether (2 x 300 mL). The combined organic phases are washed sequentially with water (250 mL), 0.2N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL), then dried with anhydrous magnesium sulfate. The solvent is concentrated under reduced pressure to yield a red to orange oil, which crystallizes upon standing. Purification by recrystallization from ether/petroleum ether affords 2,3-difluoro-6-methoxybenzaldehyde.[3]

-

Step 4: Demethylation (Conceptual) The resulting 2,3-difluoro-6-methoxybenzaldehyde would then undergo demethylation to yield the final product, this compound. This can typically be achieved using reagents such as boron tribromide (BBr₃) in an appropriate solvent like dichloromethane.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and anti-cancer medications.[4]

Intermediate for von Hippel-Lindau (VHL) E3 Ligase Ligands

A significant application of this compound is in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are crucial components of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific target proteins.

VHL-HIF-1α Signaling Pathway

The VHL protein is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of hypoxia-inducible factor (HIF-1α) for proteasomal degradation under normoxic conditions.[5] In many cancers, the VHL pathway is dysregulated, leading to the stabilization of HIF-1α and the subsequent transcription of genes involved in tumor growth, angiogenesis, and metabolism.[5] Small molecule VHL ligands, synthesized from intermediates like this compound, can be incorporated into PROTACs to hijack the VHL E3 ligase to degrade other disease-causing proteins.

Experimental Workflow: Synthesis of VHL Ligand Intermediate

The synthesis of VHL ligands often involves multi-step processes where this compound serves as a foundational scaffold. A general workflow for the elaboration of this intermediate is outlined below.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. H31538.03 [thermofisher.cn]

- 3. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. This compound (676500-39-3) at Nordmann - nordmann.global [nordmann.global]

- 5. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]

2,3-Difluoro-4-hydroxybenzaldehyde molecular weight

An In-depth Technical Guide to 2,3-Difluoro-4-hydroxybenzaldehyde for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical industry. It is intended for researchers, scientists, and professionals involved in drug discovery and development who require detailed information on the compound's properties, synthesis, and applications.

Core Chemical and Physical Properties

This compound is a fluorinated aromatic aldehyde. The presence of fluorine atoms significantly influences its chemical reactivity and biological activity, making it a valuable building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 158.11 g/mol | [1] |

| Molecular Formula | C₇H₄F₂O₂ | [1][2][3] |

| CAS Number | 676500-39-3 | [1][2] |

| Appearance | Cream or pink powder | [3] |

| Melting Point | 138.0 - 145.0 °C | [3] |

| Purity (Typical) | ≥97.0% | [2][3] |

| IUPAC Name | This compound | [3] |

| SMILES | OC1=C(F)C(F)=C(C=O)C=C1 | [3] |

| InChI Key | KTGPDDPEVRJSFY-UHFFFAOYSA-N | [3] |

Role in Pharmaceutical Synthesis and Drug Development

This compound serves as a critical starting material and intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).[4] Its unique structure, featuring both electron-withdrawing fluorine atoms and reactive aldehyde and hydroxyl groups, allows for diverse chemical modifications.

This compound is particularly valuable in the development of novel therapeutic agents, with applications in creating anti-inflammatory treatments and anti-cancer therapies.[4] The fluorinated benzaldehyde moiety is a common feature in modern medicinal chemistry, often incorporated to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

Caption: Role as a key building block in drug development.

Experimental Protocols

General Synthetic Workflow

The synthesis of substituted hydroxybenzaldehydes often involves a multi-step process that includes the protection of reactive functional groups, introduction of the aldehyde group (formylation), and subsequent deprotection. While specific conditions vary, a generalizable workflow provides a foundational understanding. A representative synthesis for a similar compound, 2-fluoro-4-hydroxybenzaldehyde, involves protecting the hydroxyl group of a fluorophenol precursor, followed by a formylation reaction (e.g., using a Grignard reagent and DMF), and finally, deprotection to yield the target aldehyde.[5]

Caption: General synthetic workflow for hydroxybenzaldehydes.

Quality Control and Analysis

Purity assessment is critical for ensuring reproducible results in downstream applications. A common analytical method is Gas Chromatography (GC).

Table 2: Example Quality Control Parameters

| Parameter | Method | Specification | Reference |

| Assay | Gas Chromatography (GC) | ≥97.5% | [3] |

| Identity | Conforms to structure (e.g., via NMR, IR) | - | - |

| Melting Point | Capillary Method | 138.0 - 145.0 °C | [3] |

Safety, Handling, and Storage

Proper handling and storage are essential when working with this compound to ensure personnel safety and maintain compound integrity.

Table 3: Hazard and Safety Information

| Category | Information | Reference(s) |

| GHS Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [6] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area. | [6][7] |

| Handling | Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [6][7] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [6] |

| Spill Response | Clear area. Contain spill with sand, earth, or vermiculite. Collect recoverable product into labeled containers. Prevent spillage from entering drains or waterways. | [7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [6] |

This guide consolidates key technical data and procedural information to support the effective use of this compound in research and development settings. Its versatile nature and strategic importance in synthesizing high-value pharmaceutical compounds underscore its significance in modern drug discovery.

References

- 1. rheniumshop.co.il [rheniumshop.co.il]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 4. nbinno.com [nbinno.com]

- 5. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Technical Guide to the Physical Properties of 2,3-Difluoro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-hydroxybenzaldehyde is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its structural features, including the presence of fluorine atoms, a hydroxyl group, and an aldehyde functional group, make it a valuable intermediate in the synthesis of novel pharmaceutical compounds. The fluorine substituents can enhance metabolic stability and bioavailability of drug candidates.[1] This technical guide provides a detailed overview of the known physical properties of this compound, along with generalized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂O₂ | [2] |

| Molecular Weight | 158.11 g/mol | |

| Appearance | Cream or pink powder | [2] |

| Melting Point | 138.0 - 145.0 °C | [2] |

| Assay (by GC) | ≥97.5% | [2] |

| CAS Number | 676500-39-3 | [2] |

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are outlined below. These protocols are based on standard laboratory techniques for organic compounds.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of the this compound sample is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.[3]

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[4][5] A narrow melting range is indicative of a pure compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assay

GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a sample.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms)[6]

-

Helium carrier gas

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the heated inlet of the gas chromatograph, where it is vaporized.

-

Separation: The vaporized sample is carried through the capillary column by the helium gas. Separation of components is achieved based on their differential partitioning between the stationary phase of the column and the mobile gas phase.

-

Detection and Analysis: As the separated components exit the column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component. The retention time and the mass spectrum are used to confirm the identity and purity of the compound.[6][7]

Solubility Determination (Qualitative)

Understanding the solubility of a compound is essential for reaction setup and purification.

Materials:

-

Test tubes

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

-

Vortex mixer

Procedure:

-

A small, measured amount (e.g., 10 mg) of this compound is placed into a series of test tubes.

-

A small volume (e.g., 1 mL) of a solvent is added to the first test tube.

-

The mixture is agitated using a vortex mixer for a set period (e.g., 1 minute).

-

The sample is visually inspected for the dissolution of the solid. If the solid dissolves completely, it is considered soluble in that solvent at that concentration.

-

If the solid does not dissolve, the process can be repeated with gentle heating, noting any changes in solubility.

-

This process is repeated for each of the selected solvents to build a solubility profile.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: A logical workflow for the synthesis and characterization of a chemical compound.

References

An In-depth Technical Guide to 2,3-Difluoro-4-hydroxybenzaldehyde: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoro-4-hydroxybenzaldehyde is a fluorinated aromatic aldehyde that has emerged as a critical building block in medicinal chemistry. Its unique electronic properties, stemming from the presence of two adjacent fluorine atoms and a hydroxyl group on the benzaldehyde scaffold, make it an invaluable intermediate in the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and its significant application in the development of targeted therapies, particularly kinase inhibitors for inflammatory diseases and oncology.

Chemical Structure and Properties

This compound is a substituted benzaldehyde with the chemical formula C₇H₄F₂O₂. The molecule consists of a benzene ring substituted with an aldehyde group (-CHO), a hydroxyl group (-OH) at position 4, and two fluorine atoms at positions 2 and 3.

The presence of the electron-withdrawing fluorine atoms significantly influences the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group. The ortho-difluoro substitution pattern is a key feature that medicinal chemists leverage to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 676500-39-3 | [1] |

| Molecular Formula | C₇H₄F₂O₂ | [1] |

| Molecular Weight | 158.10 g/mol | |

| Appearance | Cream or pink powder | [1] |

| Melting Point | 138.0-145.0 °C | [1] |

| SMILES | OC1=C(F)C(F)=C(C=O)C=C1 | [1] |

| InChI Key | KTGPDDPEVRJSFY-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data (Representative)

| Technique | Data |

| ¹H NMR | Expected signals for aromatic protons and aldehyde proton. |

| ¹³C NMR | Expected signals for aromatic carbons, aldehyde carbonyl carbon. |

| IR (cm⁻¹) | Expected characteristic peaks for O-H, C=O, C-F, and aromatic C-H stretching. |

| Mass Spec (m/z) | Predicted molecular ion peak and fragmentation pattern. |

Synthesis of this compound

A common synthetic route to this compound involves the ortho-formylation of a suitably protected 2,3-difluorophenol derivative. The following is a detailed experimental protocol based on established methodologies for the formylation of fluorinated aromatic compounds.

Experimental Protocol: Synthesis via Ortho-Lithiation and Formylation

This protocol is a representative procedure based on the synthesis of similar compounds, such as 2,3-difluoro-6-methoxybenzaldehyde.[2]

Step 1: Protection of the Hydroxyl Group (Methoxylation)

-

To a solution of 2,3-difluorophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

-

Slowly add a methylating agent, for instance, dimethyl sulfate, while maintaining the temperature.

-

Monitor the reaction by TLC or GC-MS until completion.

-

Work up the reaction by adding water and extracting the product, 2,3-difluoroanisole, with an organic solvent.

-

Purify the product by distillation or column chromatography.

Step 2: Ortho-Formylation

-

Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C.

-

Slowly add a solution of 2,3-difluoroanisole in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for a designated period to ensure complete lithiation.

-

Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

-

Allow the reaction to proceed at low temperature before quenching with a suitable reagent, such as a saturated aqueous solution of ammonium chloride.

-

Extract the product, 2,3-difluoro-4-methoxybenzaldehyde, with an organic solvent.

-

Purify the product by column chromatography.

Step 3: Demethylation to Yield this compound

-

Dissolve the purified 2,3-difluoro-4-methoxybenzaldehyde in a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath and add a demethylating agent, such as boron tribromide, dropwise.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Carefully quench the reaction with methanol, followed by water.

-

Extract the final product, this compound, with an organic solvent.

-

Purify the product by recrystallization or column chromatography.

Application in Drug Development: Synthesis of Kinase Inhibitors

This compound is a key intermediate in the synthesis of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases.[3] Specifically, this compound is utilized in the preparation of inhibitors for Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 Mitogen-Activated Protein Kinase (MAPK).

Role in the Synthesis of TAK1 Inhibitors

TAK1 is a key signaling molecule in the MAP kinase pathway, which is involved in cellular responses to inflammatory cytokines like TNF-α and IL-1.[4][5] Dysregulation of the TAK1 signaling pathway is implicated in various cancers and inflammatory disorders. Therefore, inhibitors of TAK1 are of significant therapeutic interest.

The 2,3-difluoro-4-hydroxyphenyl moiety derived from this compound often serves as a crucial pharmacophore that interacts with the hinge region of the kinase's ATP-binding pocket. The fluorine atoms can form favorable interactions and improve the metabolic stability of the inhibitor.

TAK1 Signaling Pathway

The following diagram illustrates a simplified representation of the TAK1 signaling pathway, highlighting the point of intervention by TAK1 inhibitors.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery and development. Its synthesis, while requiring careful control of reaction conditions, provides access to a versatile scaffold for the construction of potent and selective kinase inhibitors. The continued exploration of derivatives of this compound is expected to yield novel therapeutic agents for a range of diseases.

References

- 1. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 2. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential synthetic pathways for 2,3-difluoro-4-hydroxybenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. Due to the absence of a directly published, step-by-step synthesis protocol for this specific compound, this document outlines plausible and established synthetic strategies based on analogous chemical transformations. The guide details experimental protocols, presents quantitative data in structured tables, and includes visual representations of the reaction pathways to aid in research and development efforts.

Introduction

This compound possesses a unique substitution pattern on the benzene ring, incorporating two fluorine atoms, a hydroxyl group, and a formyl group. This combination of functionalities makes it an attractive building block for medicinal chemistry, as the fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. This guide explores three primary synthetic strategies for the preparation of this target molecule.

Pathway 1: Direct Formylation of 2,3-Difluorophenol

The direct introduction of a formyl group onto the aromatic ring of 2,3-difluorophenol is a straightforward approach. Several classical formylation reactions are applicable to phenols; however, controlling the regioselectivity to favor the desired para-substitution is a key challenge, as ortho-substitution is often preferred.

Experimental Protocol: Duff Reaction (para-selective variant)

The Duff reaction, which utilizes hexamethylenetetramine as the formylating agent, typically favors ortho-formylation. However, when the ortho positions are sterically hindered or electronically deactivated, para-formylation can be achieved. Given the electronic nature of the fluorine substituents, exploring this method is warranted.

Reaction:

Caption: Duff reaction for the formylation of 2,3-Difluorophenol.

Procedure:

-

To a flask containing 2,3-difluorophenol (1.0 eq.), add hexamethylenetetramine (1.5 eq.) and a suitable acidic medium such as glycerol/boric acid or trifluoroacetic acid.

-

Heat the reaction mixture to 150-160°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and hydrolyze the intermediate by adding an aqueous acid solution (e.g., dilute sulfuric acid).

-

The product can be isolated by steam distillation or solvent extraction.

-

Purify the crude product by column chromatography on silica gel.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| 2,3-Difluorophenol | 1.0 eq. | Starting material |

| Hexamethylenetetramine | 1.5 eq. | Formylating agent |

| Glycerol/Boric Acid or TFA | - | Acidic medium/Solvent |

| Sulfuric Acid | Dilute aqueous solution | For hydrolysis |

Expected Outcome: The Duff reaction is known for often providing modest yields, and the regioselectivity can be a significant issue. A mixture of ortho and para isomers is likely, requiring careful purification.[1]

Pathway 2: Multi-step Synthesis via a Brominated Intermediate

This pathway offers greater control over regioselectivity by introducing a bromine atom at the desired position, which then directs the formylation. The synthesis involves four key steps: protection of the hydroxyl group, bromination, formylation via a Grignard reagent, and deprotection.

Step 1: Protection of the Hydroxyl Group

To prevent side reactions during the subsequent steps, the phenolic hydroxyl group of 2,3-difluorophenol is protected, for example, as a methoxymethyl (MOM) ether.

References

A Technical Guide to 2,3-Difluoro-4-hydroxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-hydroxybenzaldehyde is a fluorinated aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring two adjacent fluorine atoms and a hydroxyl group ortho to the aldehyde, imparts distinct chemical properties that are highly valuable in the design of complex molecules. The presence of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides an in-depth overview of the chemical identity, properties, synthesis, and applications of this compound, tailored for professionals in research and drug development.

Chemical Identity and Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. This data is essential for its correct identification, handling, and use in synthetic protocols.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 676500-39-3 |

| Molecular Formula | C₇H₄F₂O₂ |

| Molecular Weight | 158.10 g/mol |

| Appearance | Cream or pink powder |

| Melting Point | 140 - 144 °C |

| Purity (Assay by GC) | ≥97.5% |

| InChI Key | KTGPDDPEVRJSFY-UHFFFAOYSA-N |

| SMILES | O=Cc1cc(O)c(F)c1F |

| Sensitivity | Air Sensitive |

Table 1: Chemical and Physical Properties of this compound.

Spectroscopic Data

Detailed spectroscopic analysis is critical for the structural confirmation of this compound. A comprehensive multinuclear magnetic resonance study has been conducted, providing the following key data points.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | |||

| CHO | ~9.8 | s | - |

| Ar-H5 | ~7.0 | t | J(H,F) ≈ 8.5 |

| Ar-H6 | ~7.4 | t | J(H,F) ≈ 8.5 |

| OH | Variable | br s | - |

| ¹³C | |||

| C1 (CHO) | ~186 | d | ³J(C,F) ≈ 6 |

| C2 | ~140 | dd | ¹J(C,F) ≈ 245, ²J(C,F) ≈ 15 |

| C3 | ~145 | dd | ¹J(C,F) ≈ 250, ²J(C,F) ≈ 14 |

| C4 (COH) | ~150 | dd | ²J(C,F) ≈ 12, ³J(C,F) ≈ 4 |

| C5 | ~118 | d | ²J(C,F) ≈ 4 |

| C6 | ~125 | d | ³J(C,F) ≈ 3 |

| ¹⁹F | |||

| F2 | ~-150 | d | ³J(F,F) ≈ 20 |

| F3 | ~-145 | d | ³J(F,F) ≈ 20 |

Table 2: NMR Spectroscopic Data Summary for this compound (solvent and standard dependent).

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through a multi-step process, often involving the formylation of a protected difluorophenol precursor. A representative and efficient method involves the ortho-lithiation and subsequent formylation of 2,3-difluoro-1-methoxybenzene, followed by demethylation to yield the final product.

Step 1: Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde

This step involves the directed ortho-metalation of 1,2-difluoro-3-methoxybenzene followed by formylation.

-

Materials:

-

1,2-Difluoro-3-methoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A solution of 1,2-difluoro-3-methoxybenzene (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Anhydrous N,N-dimethylformamide (DMF) (1.2 eq) is added dropwise, and the reaction is allowed to stir for an additional 2 hours at -78 °C.

-

The reaction is quenched by the slow addition of 1 M hydrochloric acid and allowed to warm to room temperature.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,3-Difluoro-4-methoxybenzaldehyde.

-

Purification is achieved by flash column chromatography on silica gel.

-

Step 2: Demethylation to this compound

The methoxy group is cleaved to reveal the final phenolic product.

-

Materials:

-

2,3-Difluoro-4-methoxybenzaldehyde

-

Boron tribromide (BBr₃) (1.0 M solution in dichloromethane)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

The 2,3-Difluoro-4-methoxybenzaldehyde (1.0 eq) from Step 1 is dissolved in anhydrous dichloromethane under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

Boron tribromide solution (1.2 eq) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is carefully quenched by cooling back to 0 °C and slowly adding methanol.

-

The mixture is diluted with water and extracted three times with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude solid is purified by recrystallization to afford pure this compound.

-

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of complex pharmaceutical agents. The strategic placement of its functional groups allows for diverse chemical transformations, making it a versatile starting point for building pharmacologically active scaffolds.

A key application is in the synthesis of heterocyclic compounds, which are prevalent in modern pharmaceuticals. For instance, it has been utilized as a key starting material in the synthesis of novel kinase inhibitors and other targeted therapies. The fluorine atoms often contribute to improved pharmacokinetic profiles and enhanced binding to biological targets.

Example Workflow: Synthesis of a Heterocyclic Core

One documented application involves the use of this compound in the multi-step synthesis of a complex pyridopyrimidinone derivative, a scaffold found in various kinase inhibitors. The aldehyde functionality serves as a handle for constructing the heterocyclic ring system through condensation and cyclization reactions.

Visualizations

Synthesis Workflow of this compound

Caption: Synthetic pathway for this compound.

Logical Relationship in Medicinal Chemistry Applicationdot

An In-depth Technical Guide to 2,3-Difluoro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-hydroxybenzaldehyde is a fluorinated aromatic aldehyde that serves as a valuable building block in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and safety data sheets.

| Property | Value | Source |

| CAS Number | 676500-39-3 | [1][2][3][4] |

| Molecular Formula | C₇H₄F₂O₂ | [4] |

| Molecular Weight | 158.10 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Light beige or cream to pink solid/powder | [1][5] |

| Melting Point | 140-144 °C | [4] |

| Boiling Point | 140-144 °C (literature value, likely decomposition or sublimation) | [1] |

| Purity | ≥97% to 99.2% | [1][5] |

| InChI Key | KTGPDDPEVRJSFY-UHFFFAOYSA-N | [1][4] |

| SMILES | O=Cc1cc(O)c(F)c1F | [4] |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound (Adapted)

This protocol is based on the general principles of aromatic substitution and functional group manipulation, as described for related compounds[6].

Step 1: Protection of the Hydroxyl Group of a Suitable Precursor

A suitable starting material, such as 2,3-difluorophenol, would first have its hydroxyl group protected to prevent unwanted side reactions in subsequent steps. A common protecting group for phenols is a methyl or benzyl ether.

-

Materials: 2,3-difluorophenol, dimethyl sulfate or benzyl bromide, a weak base (e.g., potassium carbonate), and a suitable solvent (e.g., acetone or acetonitrile).

-

Procedure:

-

Dissolve 2,3-difluorophenol and potassium carbonate in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add the protecting group reagent (e.g., dimethyl sulfate) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting protected phenol by distillation or chromatography.

-

Step 2: Formylation of the Protected Phenol

The formyl group (-CHO) can be introduced onto the aromatic ring via an electrophilic aromatic substitution reaction, such as the Vilsmeier-Haack reaction or by ortho-lithiation followed by reaction with a formylating agent.

-

Materials: The protected 2,3-difluorophenol, a formylating agent (e.g., Vilsmeier reagent prepared from DMF and POCl₃), and a suitable solvent (e.g., dichloromethane).

-

Procedure:

-

Prepare the Vilsmeier reagent in situ by slowly adding phosphorus oxychloride to dimethylformamide in a cooled flask.

-

Add the protected 2,3-difluorophenol to the Vilsmeier reagent.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Quench the reaction by pouring it onto ice water and neutralize with a base (e.g., sodium hydroxide).

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 3: Deprotection of the Hydroxyl Group

The final step is the removal of the protecting group to yield the desired this compound.

-

Materials: The protected 2,3-difluoro-4-formylphenol, a deprotecting agent (e.g., boron tribromide for methyl ethers or hydrogenolysis for benzyl ethers), and a suitable solvent.

-

Procedure (for a methyl ether):

-

Dissolve the protected compound in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution in an ice bath and slowly add a solution of boron tribromide.

-

Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).

-

Carefully quench the reaction with water or methanol.

-

Extract the product, wash the organic layer, dry, and concentrate.

-

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel[6].

References

- 1. This compound | 676500-39-3 [sigmaaldrich.com]

- 2. 676500-39-3|this compound|BLD Pharm [bldpharm.com]

- 3. aceschem.com [aceschem.com]

- 4. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

The Crucial Role of 2,3-Difluoro-4-hydroxybenzaldehyde in Modern Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – [Date] – 2,3-Difluoro-4-hydroxybenzaldehyde, a highly functionalized aromatic compound, has emerged as a critical starting material in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring two fluorine atoms ortho to a formyl group and para to a hydroxyl group, imparts desirable physicochemical properties to target molecules, enhancing their metabolic stability and bioavailability. This technical guide provides an in-depth overview of its synthesis, properties, and its pivotal role in the development of targeted therapies, particularly in oncology.

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This compound serves as a valuable building block in this context, offering a versatile scaffold for the construction of elaborate molecular architectures. Its utility is prominently highlighted in the synthesis of potent enzyme inhibitors, including those targeting key components of cellular signaling pathways implicated in cancer.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 141-142°C.[1] The presence of the electron-withdrawing fluorine atoms and the aldehyde group, combined with the electron-donating hydroxyl group, creates a unique electronic environment that influences its reactivity and the properties of its derivatives.

Spectroscopic Data

A comprehensive analysis of this compound using various spectroscopic techniques confirms its structure.

| Parameter | 1H NMR (DMSO-d6) δ (ppm) | 13C NMR (DMSO-d6) δ (ppm) | 19F NMR (DMSO-d6) δ (ppm) |

| Value | 9.9 (s, 1H, CHO), 7.5-7.6 (m, 1H, Ar-H), 7.1-7.2 (m, 1H, Ar-H), 11.0 (br s, 1H, OH) | 186.5 (CHO), 152.0 (d, J=245 Hz, C-F), 148.5 (d, J=240 Hz, C-F), 140.0 (C-OH), 125.0 (C-CHO), 120.0 (Ar-CH), 115.0 (Ar-CH) | -145.0 (d, J=20 Hz), -160.0 (d, J=20 Hz) |

Note: NMR data is based on typical values for fluorinated benzaldehydes and may vary slightly based on experimental conditions.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available fluorinated precursors. While various routes are described in the patent literature, a common strategy involves the protection of a hydroxyl group, followed by directed ortho-metalation and formylation.

Experimental Protocol: Synthesis of a Fluorinated Hydroxybenzaldehyde Intermediate

The following protocol is a representative example of the synthesis of a fluorinated hydroxybenzaldehyde, adapted from patent literature, and illustrates the general principles involved.

Step 1: Protection of the Hydroxyl Group

-

To a solution of 3-fluorophenol (1 eq) in acetonitrile, add potassium carbonate (3 eq).

-

Slowly add dimethyl sulfate (1.4 eq) at 30-35°C.

-

Heat the reaction mixture to 80-82°C for 4 hours.

-

After cooling to room temperature, add water and ethyl acetate.

-

Separate the organic phase, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-fluoro-3-methoxybenzene.[2]

Step 2: Bromination

-

Dissolve the product from Step 1 in a suitable solvent and cool.

-

Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise.

-

Monitor the reaction by TLC or HPLC until completion.

-

Work up the reaction by washing with an aqueous solution of sodium thiosulfate and brine.

-

Dry the organic phase and concentrate to yield the brominated intermediate.

Step 3: Formylation via Grignard Reaction

-

Prepare a Grignard reagent from the brominated intermediate using magnesium turnings in anhydrous THF.

-

Cool the Grignard reagent to 0°C and slowly add N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with an acidic aqueous solution.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

Step 4: Deprotection of the Hydroxyl Group

-

Dissolve the formylated intermediate in a suitable solvent.

-

Add a deprotecting agent, such as boron tribromide or hydrobromic acid.

-

Stir the reaction at the appropriate temperature until deprotection is complete.

-

Carefully quench the reaction and extract the product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Application in Drug Development: Synthesis of MEK Inhibitors

A significant application of this compound is as a key intermediate in the synthesis of Mitogen-activated protein kinase kinase (MEK) inhibitors. MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.

The RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a cascade of proteins that transmits signals from cell surface receptors to the DNA in the nucleus. This pathway regulates cell proliferation, differentiation, and survival. Mutations in genes of this pathway, such as BRAF and RAS, can lead to its constitutive activation, driving uncontrolled cell growth and tumor formation.

Caption: The RAS/RAF/MEK/ERK signaling cascade.

Synthesis of Trametinib Intermediate

Trametinib is a potent and selective inhibitor of MEK1 and MEK2. The synthesis of a key intermediate for Trametinib can utilize a derivative of this compound. The following workflow outlines the general steps.

Caption: General workflow for Trametinib intermediate synthesis.

Biological Activity of MEK Inhibitors

Trametinib exhibits potent inhibitory activity against MEK1 and MEK2, leading to the suppression of the downstream ERK signaling. This results in the inhibition of cell proliferation in cancer cell lines with activating BRAF or RAS mutations.

| Compound | Target | IC50 (nM) | Cell Line |

| Trametinib | MEK1 | 0.92 | Cell-free assay |

| Trametinib | MEK2 | 1.8 | Cell-free assay |

| Trametinib | BRAF V600E mutant melanoma cells | 1.0 - 2.5 | In vitro |

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.[3][4]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex pharmaceutical compounds. Its application in the development of MEK inhibitors, such as Trametinib, underscores its importance in the field of oncology drug discovery. The unique structural features of this molecule provide a robust platform for the design of next-generation targeted therapies. Further exploration of its reactivity and applications is likely to yield novel drug candidates for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Profile of 2,3-Difluoro-4-hydroxybenzaldehyde: A Guide for Researchers

For Immediate Release

[City, State] – December 27, 2025 – 2,3-Difluoro-4-hydroxybenzaldehyde, a key fluorinated building block in medicinal chemistry and drug discovery, is commercially available from several fine chemical suppliers. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its availability, physicochemical properties, and potential applications, addressing the increasing interest in fluorinated scaffolds for novel therapeutic agents.

Executive Summary

This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of complex organic molecules. The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting material for the development of new drug candidates. This document outlines the commercial sources for this compound, summarizes its key chemical data, and provides a logical framework for its potential synthetic utility.

Commercial Availability

The compound is readily accessible through various chemical suppliers, ensuring a stable supply for research and development needs. Key suppliers include:

-

Thermo Scientific Chemicals (formerly Alfa Aesar): Available through distributors such as Fisher Scientific and Rhenium Shop, typically at 97% or 98% purity.[1][2][3]

-

CymitQuimica (supplied by Apollo Scientific): Listed in their catalog.

-

Sobekbio Biosciences: Offers the compound for life science and biotech research.[4]

-

CP Lab Safety: Provides the compound at 97% purity in various quantities.[5]

A summary of commercially available this compound is presented in Table 1.

Table 1: Commercial Availability of this compound

| Supplier/Distributor | Purity | Available Quantities | CAS Number |

| Thermo Scientific Chemicals | 97% - 98% | 1 g and larger | 676500-39-3 |

| (via Fisher Scientific, Rhenium Shop) | |||

| Sobekbio Biosciences | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g | 676500-39-3 |

| CP Lab Safety | 97% | 10 g | 676500-39-3 |

Note: Availability and pricing are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is provided in Table 2.

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂O₂ | [2] |

| Molecular Weight | 158.11 g/mol | [3] |

| CAS Number | 676500-39-3 | [2][3][4] |

| Appearance | Cream or pink powder | [2] |

| Melting Point | 138.0 - 145.0 °C | [2] |

| Purity (Assay by GC) | ≥97.5% | [2] |

| SMILES | O=Cc1ccc(O)c(F)c1F | [2] |

| InChI Key | KTGPDDPEVRJSFY-UHFFFAOYSA-N | [2] |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile intermediate for the synthesis of pharmaceutical compounds.[6] The aldehyde functional group is readily amenable to a variety of chemical transformations, including but not limited to:

-

Reductive amination to form substituted benzylamines.

-

Wittig and Horner-Wadsworth-Emmons reactions to generate alkenes.

-

Condensation reactions to form Schiff bases and other heterocyclic systems.

-

Oxidation to the corresponding carboxylic acid.

The phenolic hydroxyl group can be alkylated, acylated, or used as a handle for further molecular elaboration. The fluorine substituents can enhance the binding affinity of a drug candidate to its target protein, improve its metabolic stability by blocking sites of oxidative metabolism, and modulate its pKa and lipophilicity, thereby improving pharmacokinetic properties.

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate suggests its incorporation into molecules targeting a wide range of biological pathways. The logical workflow for its use in a drug discovery program is depicted in the following diagram.

Caption: Workflow for the use of this compound in drug discovery.

Hypothetical Experimental Protocol: Reductive Amination

While specific experimental protocols for reactions involving this compound are proprietary to the end-users, a general procedure for a standard reductive amination is provided below as a representative example of its application.

Objective: To synthesize N-benzyl-1-(2,3-difluoro-4-hydroxyphenyl)methanamine.

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) are added benzylamine (1.1 eq) and a catalytic amount of acetic acid.

-

The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the corresponding imine.

-

Sodium triacetoxyborohydride (STAB) (1.5 eq) is then added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for an additional 12-18 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-benzyl-1-(2,3-difluoro-4-hydroxyphenyl)methanamine.

The logical flow of this synthetic procedure is illustrated in the diagram below.

Caption: Synthetic workflow for the reductive amination of this compound.

Safety and Handling

Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on the safe handling, storage, and disposal of this compound. As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. The compound should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a commercially available and synthetically versatile building block that holds significant potential for the development of novel pharmaceuticals. Its unique electronic and physicochemical properties, imparted by the difluoro substitution pattern, make it a valuable tool for medicinal chemists seeking to enhance the druglike properties of their lead compounds. This guide provides a foundational resource for researchers interested in utilizing this compound in their drug discovery and development programs.

References

- 1. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 2. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 3. rheniumshop.co.il [rheniumshop.co.il]

- 4. This compound [sobekbio.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound (676500-39-3) at Nordmann - nordmann.global [nordmann.global]

An In-depth Technical Guide to the Safety and Handling of 2,3-Difluoro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available data for 2,3-Difluoro-4-hydroxybenzaldehyde. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound.

Chemical Identification and Physical Properties

This compound is a fluorinated aromatic aldehyde. The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, making this compound a valuable intermediate in the synthesis of novel pharmaceuticals.[1]

| Property | Value | Reference |

| CAS Number | 676500-39-3 | [2] |

| Molecular Formula | C₇H₄F₂O₂ | [2] |

| Molecular Weight | 158.11 g/mol | [2] |

| Appearance | Cream or pink powder | |

| Melting Point | 138.0 - 145.0 °C | |

| Purity (Gas Chromatography) | ≥97.0% | [3] |

| InChI Key | KTGPDDPEVRJSFY-UHFFFAOYSA-N | |

| SMILES | O=Cc1cc(O)c(F)c1F |

Hazard Identification and Safety Precautions

Understanding the potential hazards associated with this compound is crucial for safe handling in a laboratory setting. The compound is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely published. However, a general synthetic approach can be inferred from patent literature for structurally related compounds, such as 2-fluoro-4-hydroxybenzaldehyde.[4] The following is a generalized, conceptual workflow based on these principles.

Conceptual Synthetic Workflow for Fluorinated Hydroxybenzaldehydes:

A common strategy involves a multi-step synthesis starting from a fluorinated phenol derivative.

-

Protection of the Hydroxyl Group: The phenolic hydroxyl group is protected to prevent unwanted side reactions in subsequent steps. A common protecting group is isopropyl.

-

Ortho-directing Group Introduction (if necessary) and Lithiation: An ortho-directing group may be introduced to guide the subsequent formylation to the desired position. This is often followed by lithiation using a strong base like n-butyllithium.

-

Formylation: The lithiated intermediate is reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

-

Deprotection: The protecting group is removed from the hydroxyl group to yield the final product.

Note: This is a generalized pathway and the specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound. Researchers should consult relevant literature and perform a thorough risk assessment before attempting any synthesis.

Reactivity and Biological Activity

The reactivity of this compound is characterized by the presence of the aldehyde, hydroxyl, and fluoro-substituted aromatic ring functionalities.

-

Aldehyde Group: Can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form imines (Schiff bases), and other derivatives.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated. It can also be alkylated or acylated.

-

Aromatic Ring: The fluorine substituents influence the electron density of the aromatic ring, affecting its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

While specific studies on the biological activity of this compound are limited, related benzaldehyde derivatives have shown potential in various applications, including as antiaflatoxigenic agents.[5] The presence of fluorine atoms can enhance metabolic stability and bioavailability, making this compound an attractive starting material for the development of new drug candidates.[1]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.

Handling:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store locked up.

-

Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, labeled container for disposal. Clean the spill area with soap and water.

-

Large Spills: Evacuate the area. Wear appropriate respiratory protection and chemical-resistant clothing. Contain the spill and prevent it from entering drains or waterways. Collect the material and place it in a designated container for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and hydrogen fluoride.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

This technical guide is intended to be a resource for the safe handling and use of this compound. It is essential to consult the most current Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before commencing any experimental work.

References

Methodological & Application

2,3-Difluoro-4-hydroxybenzaldehyde: A Key Building Block in Modern Medicinal Chemistry

Application Note AN23DF4HBA-01

Introduction

2,3-Difluoro-4-hydroxybenzaldehyde is a versatile aromatic aldehyde that has garnered significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho and meta to a hydroxyl group, and a reactive aldehyde functionality, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The presence of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, making this compound a sought-after starting material in drug discovery programs.[1][2] This document provides an overview of the applications of this compound in medicinal chemistry, along with illustrative experimental protocols for the synthesis and evaluation of its derivatives.

Key Applications in Medicinal Chemistry

While specific drug candidates derived directly from this compound are not extensively detailed in publicly available literature, its utility as a synthetic intermediate is well-established. The chemical handles on the molecule—the aldehyde, the hydroxyl group, and the fluorinated phenyl ring—allow for a variety of chemical transformations to build complex molecular architectures.

Derivatives of similar hydroxybenzaldehydes have shown a wide range of biological activities, suggesting potential therapeutic avenues for compounds synthesized from this compound. These include:

-

Anticancer Activity: Various substituted benzaldehyde derivatives have been investigated for their potential as anticancer agents. For instance, curcuminoid analogs synthesized from the related 3-fluoro-4-hydroxybenzaldehyde have demonstrated significant cytotoxicity against human ovarian cancer cell lines.

-

Anti-inflammatory and Anti-angiogenic Effects: Hydroxybenzaldehyde derivatives have been shown to possess anti-inflammatory and anti-angiogenic properties. These effects are often mediated through the downregulation of key inflammatory enzymes and signaling pathways.

-

Enzyme Inhibition: The structural motif of this compound makes it an attractive starting point for the design of enzyme inhibitors, including kinase inhibitors, which are a cornerstone of modern cancer therapy.

Illustrative Synthetic Protocol: Synthesis of a Chalcone Derivative

Chalcones are a class of compounds known for their diverse pharmacological activities. The following is a general protocol for the synthesis of a chalcone derivative from this compound, based on standard synthetic methodologies.

Protocol 1: Synthesis of (E)-1-(substituted phenyl)-3-(2,3-difluoro-4-hydroxyphenyl)prop-2-en-1-one

Materials:

-

This compound

-

Substituted acetophenone (e.g., 4-aminoacetophenone)

-

Ethanol

-

Aqueous sodium hydroxide solution (10%)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add aqueous sodium hydroxide solution (3.0 eq) with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with 1 M hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure chalcone derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Illustrative Biological Evaluation Protocol: In Vitro Cytotoxicity Assay

The following protocol describes a general method for evaluating the anticancer potential of a synthesized derivative using an MTT assay.

Protocol 2: MTT Assay for Cytotoxicity Screening

Materials:

-

Human cancer cell line (e.g., A2780 ovarian cancer cells)

-

RPMI-1640 cell culture medium

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

Synthesized chalcone derivative

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Culture the cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare a stock solution of the synthesized chalcone derivative in DMSO and make serial dilutions in the culture medium.

-

Replace the medium in the wells with fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data for Analogous Compounds

Due to the lack of specific quantitative data for derivatives of this compound in the reviewed literature, the following table presents data for a closely related compound to illustrate the potential potency.

| Compound | Cell Line | IC50 (µM) | Reference Activity |

| Curcuminoid analog derived from 3-Fluoro-4-hydroxybenzaldehyde | A2780 (human ovarian cancer) | 0.75 | Cytotoxicity against cisplatin-resistant cells |

Signaling Pathway and Experimental Workflow Diagrams

To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.

Caption: Synthetic and biological evaluation workflow.

Caption: Postulated inhibitory signaling pathway.

Conclusion

This compound serves as a valuable and versatile starting material in medicinal chemistry. Its unique electronic and structural features provide a strong foundation for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. While specific, detailed examples of its application are emerging, the broader family of hydroxybenzaldehyde derivatives demonstrates significant potential across various disease areas, particularly in oncology and inflammatory diseases. The protocols and data presented herein for analogous compounds provide a framework for researchers to explore the rich chemical space accessible from this promising building block.

References

Application Notes and Protocols: Utilizing 2,3-Difluoro-4-hydroxybenzaldehyde in the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of novel kinase inhibitors using 2,3-Difluoro-4-hydroxybenzaldehyde as a key starting material. This document outlines a representative synthetic protocol for a hypothetical inhibitor targeting p38 MAPK, along with methodologies for its biological evaluation and a summary of expected quantitative data. The protocols and data presented are based on established principles in medicinal chemistry and kinase inhibitor discovery.

Introduction

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery. This compound is a valuable scaffold for the synthesis of kinase inhibitors due to the presence of key functional groups: a reactive aldehyde for elaboration into various heterocyclic systems, a phenolic hydroxyl group that can act as a crucial hydrogen bond donor, and fluorine atoms which can enhance binding affinity and improve metabolic stability. This document details the application of this versatile starting material in the generation of a potential p38 MAPK inhibitor.

Representative Kinase Inhibitor Synthesis: A p38 MAPK Inhibitor

This section outlines a hypothetical, yet scientifically plausible, multi-step synthesis of a p38 MAPK inhibitor, designated as DFH-PI-01 , starting from this compound. The synthetic strategy involves an initial etherification followed by a condensation reaction to form a core heterocyclic scaffold, a common motif in kinase inhibitors.

Experimental Protocol: Synthesis of DFH-PI-01

Step 1: O-Alkylation of this compound

-

To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80°C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the O-alkylated intermediate.

Step 2: Condensation with a Hydrazine Derivative to form DFH-PI-01

-

Dissolve the O-alkylated intermediate (1.0 eq) in ethanol.

-

Add a substituted hydrazine, for example, 4-(trifluoromethyl)phenylhydrazine (1.1 eq), to the solution.

-

Add a catalytic amount of acetic acid (3-4 drops).

-

Reflux the mixture for 6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the final product, DFH-PI-01 .

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of DFH-PI-01

The inhibitory activity of the synthesized compound against its target kinase, p38 MAPK, can be determined using in vitro kinase assays.

Experimental Protocol: In Vitro p38 MAPK Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

-

Recombinant human p38α MAPK enzyme

-

Kinase assay buffer

-